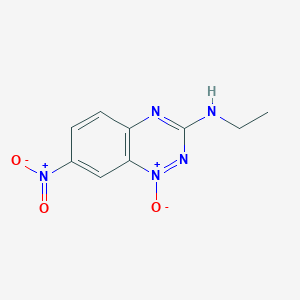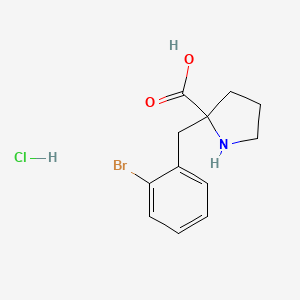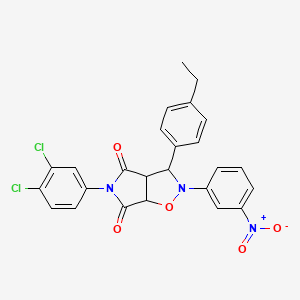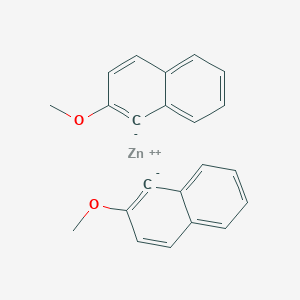![molecular formula C20H20N2O3 B12628070 ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate](/img/structure/B12628070.png)
ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate is a complex organic compound with a unique structure that includes an ethyl carbamate group, an amino group, and a naphthalen-2-ylmethoxy substituent
Preparation Methods
The synthesis of ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-naphthol with an appropriate amine to form the naphthalen-2-ylmethoxy derivative. This intermediate is then reacted with ethyl chloroformate and an appropriate amine under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and carbamate groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid
Scientific Research Applications
Ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate can be compared with other similar compounds, such as:
N-(4-((naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide: This compound has a similar naphthalen-2-ylmethoxy group but differs in the presence of an acetamide group instead of a carbamate group.
2-aminothiazole derivatives: These compounds share the amino group but have a different heterocyclic structure, leading to different chemical and biological properties.
Indole derivatives: These compounds contain an indole ring instead of a naphthalene ring, resulting in distinct biological activities and applications .
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate |
InChI |
InChI=1S/C20H20N2O3/c1-2-24-20(23)22-19-10-9-17(12-18(19)21)25-13-14-7-8-15-5-3-4-6-16(15)11-14/h3-12H,2,13,21H2,1H3,(H,22,23) |
InChI Key |
ZCXXQDMPTOVYFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)
![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
![N~3~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B12628012.png)
![2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B12628015.png)

![6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12628025.png)




![N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide](/img/structure/B12628046.png)
![2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12628053.png)


